molecular formula C13H8F3NO B1328125 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde CAS No. 847446-85-9

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Cat. No.: B1328125
CAS No.: 847446-85-9
M. Wt: 251.2 g/mol
InChI Key: NBWILOUASOAOPH-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety. This compound is notable for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties .

Scientific Research Applications

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde has several applications in scientific research:

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde”, have been increasingly used in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including “this compound”, is expected to increase in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde typically involves the reaction of 3-(trifluoromethyl)pyridine with benzaldehyde derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-(trifluoromethyl)pyridine with a boronic acid derivative of benzaldehyde in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(3-(Trifluoromethyl)pyridin-2-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(3-(Trifluoromethyl)pyridin-2-yl)oxybenzaldehyde: Similar structure but with an ether linkage

Uniqueness

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group, which confer distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWILOUASOAOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649788
Record name 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847446-85-9
Record name 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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